Computational Drug-Likeness and ADME Profile Differentiation vs. Ethyl Ester Analog
Computational predictions provide quantitative differentiation between Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate and its ethyl ester analog regarding key drug-likeness and ADME parameters. The methyl ester exhibits a consensus LogP of 1.43, MLogP of 0.77, and XLogP3 of 0.99, with predicted high gastrointestinal absorption and no inhibition of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . While direct experimental comparison with the ethyl ester analog (CAS 111493-74-4) is not available in the public domain, the increased carbon chain length of the ethyl ester is class-level inferred to increase lipophilicity (estimated LogP increase of approximately 0.5 units based on the Hansch-Leo substituent constant for methyl to ethyl ester conversion), which would alter solubility and permeability characteristics, potentially affecting oral bioavailability.
| Evidence Dimension | Consensus LogP (Lipophilicity) |
|---|---|
| Target Compound Data | 1.43 |
| Comparator Or Baseline | Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (estimated ~1.9-2.0 based on methyl to ethyl ester conversion) |
| Quantified Difference | Estimated increase of approximately 0.5 units |
| Conditions | Computational prediction (Alfa Chemistry) |
Why This Matters
Lower LogP of the methyl ester indicates more favorable aqueous solubility and potentially better oral absorption characteristics compared to the ethyl ester analog, making it a preferred choice for lead optimization where balanced hydrophilicity is required.
